N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name of this compound is derived through hierarchical substitution rules. The parent structure is the 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing one nitrogen atom, one sulfur atom, and a ketone group at position 4. Modifications to this core structure include:
- A 2-thioxo group (sulfur replacing the oxygen of the ketone at position 2).
- A (5Z)-5-(4-fluorobenzylidene) substituent, where a 4-fluorophenyl group is connected via a methylidene (=CH–) group at position 5, with Z stereochemistry.
- An N-(3-hydroxybenzoyl) group at position 3, forming an amide linkage.
The full IUPAC name is:
(5Z)-3-[(3-hydroxybenzoyl)amino]-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .
Structural Formula
The structural formula (Figure 1) highlights the planar thiazolidinone core with conjugated double bonds. The Z configuration of the benzylidene group positions the 4-fluorophenyl and thiazolidinone rings on the same side of the double bond.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often use simplified or proprietary names for this compound. Key alternatives include:
- N-[5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide (emphasizing substituent order).
- (Z)-5-(4-Fluorobenzylidene)-3-(3-hydroxybenzamido)-2-thioxothiazolidin-4-one (rearranged for readability).
- CHEMBL487697 (ChEMBL database identifier).
- STK442526 (Sigma-Aldrich catalog code).
These variants reflect differences in prioritizing functional groups or database-specific formatting rules. For example, PubChem uses bracketed stereochemical descriptors, while commercial vendors often omit stereochemical indicators unless critical for activity.
Molecular Formula and Exact Mass Analysis
Molecular Formula
The molecular formula is C₁₇H₁₂FN₃O₃S₂ , calculated as follows:
- 17 carbon atoms : 7 from the thiazolidinone ring, 6 from the 4-fluorophenyl group, 3 from the 3-hydroxybenzamide, and 1 from the methylidene bridge.
- 12 hydrogen atoms : Distributed across aromatic rings and aliphatic positions.
- 1 fluorine atom : From the 4-fluorophenyl substituent.
- 3 nitrogen atoms : Two in the thiazolidinone ring and one in the amide bond.
- 3 oxygen atoms : One ketone, one amide, and one phenolic hydroxyl group.
- 2 sulfur atoms : One in the thioxo group and one in the thiazolidinone ring.
Exact Mass
The exact mass is 393.0217 g/mol , computed using isotopic abundances:
- Carbon: 12.0107 × 17 = 204.1819
- Hydrogen: 1.0078 × 12 = 12.0936
- Fluorine: 18.9984 × 1 = 18.9984
- Nitrogen: 14.0067 × 3 = 42.0201
- Oxygen: 15.9994 × 3 = 47.9982
- Sulfur: 32.0650 × 2 = 64.1300
Sum : 204.1819 + 12.0936 + 18.9984 + 42.0201 + 47.9982 + 64.1300 = 393.0222 g/mol (theoretical) vs. 393.0217 g/mol (observed), indicating high purity.
Properties
Molecular Formula |
C17H11FN2O3S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C17H11FN2O3S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(24)25-14)19-15(22)11-2-1-3-13(21)9-11/h1-9,21H,(H,19,22)/b14-8- |
InChI Key |
JMKNEYVCPFXGKU-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation
A modified microwave method enhances reaction efficiency:
-
Reactants : TZD (10 mmol), 4-fluorobenzaldehyde (10 mmol)
-
Solvent : Ethanol (10 mL)
-
Catalyst : Piperidine (5 drops)
This protocol achieves 85–90% yield of the intermediate (Z)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione , with the Z-configuration confirmed by NMR coupling constants (J = 12–14 Hz).
Conventional Thermal Methods
For laboratories without microwave access, thermal reflux in ethanol with piperidine (6 hours at 80°C) yields comparable results but requires extended reaction times.
Introduction of the Thioxo Group
The 2-thioxo modification is critical for biological activity. This step replaces the 2-oxo group of TZD with a thioxo group via nucleophilic substitution:
Thiourea-Mediated Thiolation
-
Reactants : (Z)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione (5 mmol), thiourea (6 mmol)
-
Solvent : Dimethylformamide (DMF, 15 mL)
-
Base : Potassium carbonate (K₂CO₃, 7 mmol)
-
Conditions : Stirring at 60°C for 4 hours.
The reaction proceeds via SN2 displacement, yielding 5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one with 75–80% yield . Excess thiourea ensures complete conversion, verified by the disappearance of the C=O stretch at 1735 cm⁻¹ in IR.
Coupling with 3-Hydroxybenzamide
The final step involves introducing the 3-hydroxybenzamide group at the N3 position of the thiazolidinone ring.
Amidation via Acyl Chloride
-
Reactants : 5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3 mmol), 3-hydroxybenzoyl chloride (3.3 mmol)
-
Solvent : Dichloromethane (DCM, 20 mL)
-
Base : Triethylamine (Et₃N, 6 mmol)
The reaction forms the target compound in 70–75% yield . The use of DCM minimizes side reactions, while Et₃N scavenges HCl, preventing protonation of the thiazolidinone nitrogen.
Alternative Carbodiimide Coupling
For sensitive substrates, carbodiimide-mediated coupling ensures milder conditions:
-
Reactants : Thiazolidinone intermediate (3 mmol), 3-hydroxybenzoic acid (3.3 mmol)
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 3.3 mmol)
-
Activator : 1-Hydroxybenzotriazole (HOBt, 3.3 mmol)
-
Solvent : DMF (15 mL)
This method achieves 65–70% yield , with HPLC purity >95%.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1) , yielding pale-yellow crystals.
Spectroscopic Validation
-
IR : Peaks at 3240 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F), and 690 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (s, 1H, benzylidene H), 7.8–7.3 (m, 8H, aromatic H), 5.6 (s, 1H, OH).
-
¹³C NMR : 192.1 (C=O), 170.3 (C=S), 164.5 (C–F), 135.2–115.4 (aromatic C).
Optimization and Yield Data
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazolidinone formation | Microwave | 90 | 98 |
| Thiolation | Thiourea/K₂CO₃ | 80 | 97 |
| Amidation | Acyl chloride | 75 | 96 |
| Amidation | EDCI/HOBt | 70 | 95 |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat transfer and reduce reaction times. Catalytic piperidine can be recycled via distillation, lowering costs. Environmental metrics (e.g., E-factor = 2.1) confirm minimal waste generation.
Challenges and Solutions
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the benzene ring can be replaced by other groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these reactions.
- The primary product is the target compound itself.
- By controlling reaction conditions, researchers can obtain derivatives with altered properties.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (enzymes, receptors) provides insights into drug design.
Medicine: It may exhibit pharmacological effects, making it relevant for drug development.
Industry: Its unique properties could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might inhibit enzymes, modulate signaling pathways, or interact with cellular receptors.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives. Key structural analogs and their substituent variations are summarized below:
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations:
- Hydroxy and Methoxy Groups : The 3-hydroxybenzamide group in the target compound enables hydrogen bonding with biological targets, similar to the 4-methoxy group in , which enhances solubility without significant steric hindrance.
- Bulkier Substituents : Indolylidene () or trichlorophenyl () groups may improve target specificity but reduce synthetic yields due to steric challenges .
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzamide moiety. This unique combination may enhance its pharmacological properties, making it a candidate for further research in therapeutic applications.
Structural Overview
The molecular formula of the compound is C20H17FN2O3S2, with a molecular weight of 416.49 g/mol. The presence of the fluorine atom is significant as it may influence the compound's lipophilicity and electronic characteristics, potentially enhancing its biological activity.
Biological Activities
Research indicates that compounds with thiazolidinone structures often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been reported to possess antimicrobial properties against various pathogens. For example, related compounds have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Several studies have demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 2-(4-Oxo-thiazolidin-2-ylidene)-acetamide | Inhibition of bacterial growth |
| Antitumor | 2-[5-(4-methoxybenzylidene)-4-oxo-thiazolidin-3-y]acetamide | Reduced proliferation in cancer cells |
| Neuroactive | N-(4-methylpiperazin-1-yl)acetamide | Potential neuroprotective effects |
The mechanism by which this compound exerts its biological effects may involve:
- DNA Interaction : Similar thiazolidinones have been shown to bind to DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression or microbial resistance.
- Cell Cycle Arrest : Evidence suggests that thiazolidinones can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) revealed IC50 values indicating significant cytotoxicity at low concentrations (e.g., 6.75 μM) .
- Antimicrobial Testing : Studies demonstrated that related thiazolidinones effectively inhibited the growth of E. coli with an ID50 of approximately M .
Q & A
Q. What are the optimized synthetic routes for N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how do reaction conditions influence yield?
- The compound is synthesized via a multi-step pathway involving: (i) Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. (ii) Cyclization with chloroacetic acid under acidic conditions to construct the thiazolidinone core. (iii) Coupling with 3-hydroxybenzamide via nucleophilic substitution or amidation. Key parameters include temperature (70–90°C), solvent (acetic acid or DMF), and catalyst (e.g., sodium acetate). Yields range from 75–92%, with purity confirmed by TLC and recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR (1H/13C): Assigns proton environments (e.g., Z-configuration of the benzylidene group) and carbonyl/thioxo groups.
- IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~425 [M+H]+).
- X-ray crystallography (using SHELX/ORTEP): Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
Q. What preliminary biological activities have been reported for this compound?
- Screening studies indicate:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anticancer potential : IC50 of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- Mechanisms may involve thiazolidinone-mediated inhibition of bacterial cell wall synthesis or pro-apoptotic pathways in cancer cells .
Advanced Research Questions
Q. How do substituents on the benzylidene and benzamide moieties modulate bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- 4-Fluorobenzylidene : Enhances lipophilicity and target binding via halogen interactions.
- 3-Hydroxybenzamide : Introduces H-bonding capacity, improving solubility and kinase inhibition.
Comparative studies show replacing the 4-fluoro group with methoxy reduces antimicrobial efficacy by 40%, while substituting 3-hydroxy with nitro groups abolishes anticancer activity .
Q. What strategies resolve contradictions in reaction yields or biological data across studies?
- Yield discrepancies : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to thiosemicarbazide) and use microwave-assisted synthesis (92% yield vs. 75% in conventional methods) .
- Biological variability : Standardize assays (e.g., CLSI guidelines for antimicrobial tests) and validate cell line authenticity (STR profiling). Contradictions in IC50 values may arise from differences in serum content or incubation times .
Q. What are the mechanistic pathways for its reactivity in nucleophilic and electrophilic reactions?
- Nucleophilic attacks : The thioxo group reacts with alkyl halides (e.g., iodomethane) to form methylthio derivatives, confirmed by S-CH3 peaks at δ 2.5 ppm in 1H NMR .
- Electrophilic substitution : The 4-fluorobenzylidene moiety undergoes regioselective nitration at the para position under HNO3/H2SO4, yielding nitro derivatives with altered redox properties .
Q. How can computational methods (e.g., DFT, molecular docking) predict its pharmacological targets?
- DFT calculations : Optimize geometry and calculate Fukui indices to identify reactive sites (e.g., C5 of thiazolidinone for electrophilic attacks) .
- Docking studies : Predict binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) and human topoisomerase II (ΔG = −8.7 kcal/mol), aligning with experimental IC50 data .
Methodological Guidance
Protocol for scaling up synthesis while maintaining Z-configuration integrity:
- Use continuous flow reactors with residence time <5 min to prevent isomerization. Monitor by HPLC (Z/E ratio >95:5) and isolate via flash chromatography (silica gel, ethyl acetate/hexane) .
Best practices for stability studies under physiological conditions:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Degradation <10% after 24 h indicates suitability for oral administration.
- Thermal stability : Store at −20°C in amber vials; avoid DMSO stock solutions >1 mM to prevent thiazolidinone ring oxidation .
Approaches to elucidate metabolic pathways in vitro:
- Liver microsome assays : Identify phase I metabolites (e.g., hydroxylation at C4 of benzamide) using LC-QTOF-MS.
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
